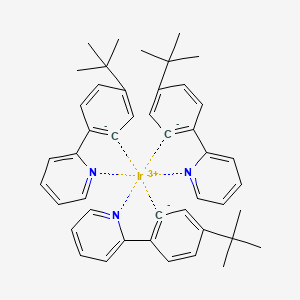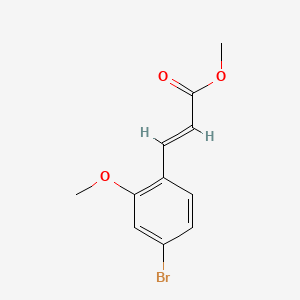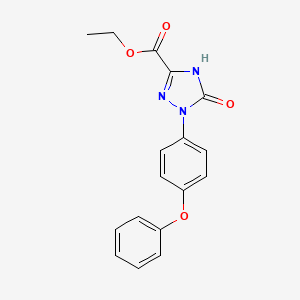
tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamate, which is commonly used in organic synthesis as a protecting group for amines. This compound is of interest due to its unique structure, which includes both an amino group and a hydroxy group on a cyclopentyl ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method includes the use of tert-butyl chloroformate and 4-amino-2-hydroxycyclopentanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-oxo-2-hydroxycyclopentylcarbamate.
Reduction: 4-amino-2-hydroxycyclopentylcarbamate.
Substitution: N-alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate group can act as a reversible inhibitor of certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to act as a protecting group for amines makes it useful in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, inhibiting its activity. This inhibition is often reversible, allowing the compound to be used as a temporary blocking group in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (2-hydroxycyclopentyl)carbamate: Similar structure but with the hydroxy group on a different position of the cyclopentyl ring.
Uniqueness
tert-Butyl (4-amino-2-hydroxycyclopentyl)carbamate is unique due to the presence of both an amino and a hydroxy group on the cyclopentyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler carbamate derivatives .
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-2-hydroxycyclopentyl)carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-6(11)5-8(7)13/h6-8,13H,4-5,11H2,1-3H3,(H,12,14) |
Clave InChI |
HQSCMBLNCFUOSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CC1O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


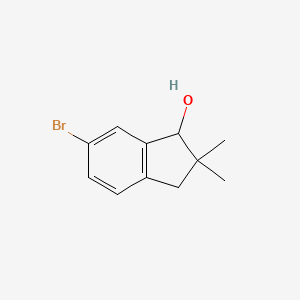
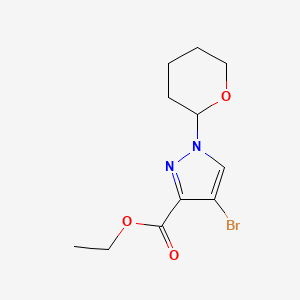
![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
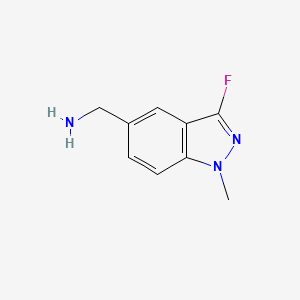
![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)
![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)
